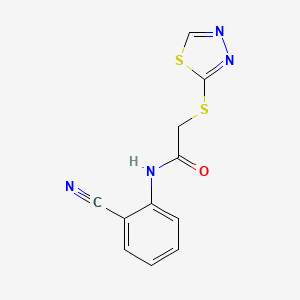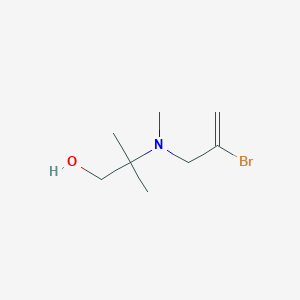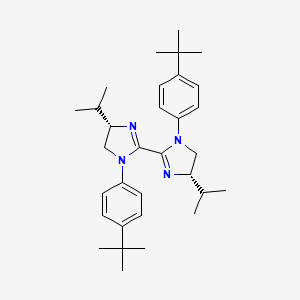![molecular formula C6H5N3O2S B14905580 1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of isothiazolo[5,4-b]pyridines, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
The synthesis of 1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate amino-substituted pyridine derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Applications De Recherche Scientifique
1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and cell division, which is particularly useful in cancer treatment .
Comparaison Avec Des Composés Similaires
1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Thiazolo[5,4-b]pyridine derivatives: These compounds are known for their potent enzyme inhibitory activities and are used in the development of new pharmaceuticals.
The uniqueness of 1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H5N3O2S |
|---|---|
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
1-amino-1-oxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H5N3O2S/c7-12(11)6-4(5(10)9-12)2-1-3-8-6/h1-3H,(H2,7,9,10,11) |
Clé InChI |
OIFIKVGEGYZDMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)S(=NC2=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)

![(3R,4R,5R,8AR,8a1R,13aR)-4,5-dihydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione](/img/structure/B14905547.png)



